molecular formula C31H33ClN6O3 B2895849 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide CAS No. 902960-55-8

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide

Cat. No.: B2895849
CAS No.: 902960-55-8
M. Wt: 573.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide is a useful research compound. Its molecular formula is C31H33ClN6O3 and its molecular weight is 573.09. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is DNA and PCAF (P300/CBP-associated factor) . DNA intercalation is a common mechanism of action for many anticancer agents . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .

Mode of Action

The compound interacts with its targets through DNA intercalation and PCAF binding . DNA intercalation involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and interfering with processes such as replication and transcription . PCAF binding inhibits the activity of the PCAF bromodomain, affecting gene expression .

Biochemical Pathways

The compound’s interaction with DNA and PCAF affects various biochemical pathways involved in cell growth and proliferation . By intercalating DNA, the compound can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . Inhibition of PCAF can affect gene expression, potentially altering the activity of pathways involved in cell growth and survival .

Pharmacokinetics

These studies can provide insights into the compound’s bioavailability and druggability .

Result of Action

The compound’s interaction with DNA and PCAF can result in anticancer activity . DNA intercalation can lead to cell cycle arrest and apoptosis, inhibiting the growth of cancer cells . PCAF inhibition can alter gene expression, potentially inhibiting cell growth and inducing apoptosis .

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[cyclopentyl(furan-2-ylmethyl)amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33ClN6O3/c32-23-13-11-22(12-14-23)20-37-30(40)26-9-3-4-10-27(26)38-28(34-35-31(37)38)15-16-29(39)33-17-18-36(24-6-1-2-7-24)21-25-8-5-19-41-25/h3-5,8-14,19,24H,1-2,6-7,15-18,20-21H2,(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKPBWOBSIFKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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